2-Amino-1-piperidin-1-yl-ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXQAOYDOPPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 2 Amino 1 Piperidin 1 Yl Ethanone Within Piperidine Containing Chemical Architectures
The piperidine (B6355638) ring is a prevalent heterocyclic system found in numerous natural products and synthetic pharmaceuticals, making it a "privileged" structure in drug discovery. nih.govmdpi.com The incorporation of an α-amino ketone functionality, as seen in the 2-Amino-1-piperidin-1-yl-ethanone core, further enhances the chemical diversity and potential biological activity of piperidine-based molecules. rsc.orgcolab.ws This combination of a cyclic amine and an α-amino ketone creates a versatile building block for constructing more complex molecular architectures. organic-chemistry.org
The structural features of this scaffold allow for modifications at several key positions: the amino group, the ethanone (B97240) carbonyl, and the piperidine ring itself. This versatility enables chemists to fine-tune the steric and electronic properties of the resulting derivatives, leading to a broad spectrum of chemical entities. For instance, derivatives can be synthesized where the piperidine nitrogen is part of a larger heterocyclic system, or where the amino group is substituted with various functional groups. google.com
Historical Evolution of Synthetic Investigations Pertaining to the 2 Amino 1 Piperidin 1 Yl Ethanone Core and Its Derivatives
The synthesis of α-amino ketones, the fundamental class to which the 2-Amino-1-piperidin-1-yl-ethanone scaffold belongs, has been a subject of extensive research for many years. rsc.orgcolab.ws Classical methods often involve the nucleophilic substitution of an α-halo ketone with an amine, such as piperidine (B6355638). rsc.org Over the years, more sophisticated and efficient synthetic strategies have emerged.
One-pot syntheses have been developed to streamline the process. For example, a method starting from benzylic secondary alcohols utilizes N-bromosuccinimide (NBS) for in situ oxidation to the ketone, followed by α-bromination and subsequent nucleophilic substitution with a secondary amine like piperidine. organic-chemistry.org Another approach involves the reaction of ketones with amines in the presence of an oxidant, leading to α-C-H amination. colab.ws
More recent advancements include the use of various catalysts to achieve enantioselective syntheses, which are crucial for producing specific stereoisomers with desired biological activities. nih.gov For instance, palladium-catalyzed asymmetric arylation of α-keto imines has been reported as an effective method for creating chiral α-amino ketones. nih.gov The development of these synthetic methodologies has significantly expanded the accessibility and diversity of derivatives based on the this compound core.
Spectroscopic and Advanced Structural Elucidation Techniques for 2 Amino 1 Piperidin 1 Yl Ethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-amino-1-piperidin-1-yl-ethanone derivatives, offering precise information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides data on the chemical environment of protons within a molecule. For derivatives of this compound, the spectra typically show characteristic signals for the piperidine (B6355638) ring protons, the methylene (B1212753) protons adjacent to the amino and carbonyl groups, and any substituents on the piperidine or amino moieties.
For instance, in the ¹H NMR spectrum of 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, the piperidine protons appear as multiplets in the region of δ 1.37-2.45 ppm. nih.gov A key diagnostic signal is a singlet at approximately δ 3.15 ppm, corresponding to the methylene protons (CH₂) situated between the carbonyl group and the piperidine nitrogen. nih.gov Aromatic protons from the phenyl-tetrazole substituent are observed further downfield, typically between δ 7.07 and 7.52 ppm. nih.gov
Similarly, for 2-ethoxy-1-(4-(piperidin-1-yl)phenyl)-2-((4-nitrophenyl)amino)ethanone, the piperidine protons present as broad singlets around δ 1.58 ppm and δ 3.41 ppm. The ethoxy group protons and the methine proton also show characteristic signals that aid in the complete assignment of the structure. mdpi.com
Interactive Table: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |
| 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | DMSO-d₆ | 1.37 (s, 2H), 1.51 (s, 4H), 2.45 (s, 4H) | Piperidine CH₂ | nih.gov |
| 3.15 (s, 2H) | N-CH₂-C=O | nih.gov | ||
| 7.07–7.52 (m, 5H) | Ar-H | nih.gov | ||
| 2-Ethoxy-1-(4-(piperidin-1-yl)phenyl)-2-((4-nitrophenyl)amino)ethanone | DMSO-d₆ | 1.03 (t, J = 6.9 Hz, 3H) | -OCH₂CH₃ | mdpi.com |
| 1.58 (brs, 6H) | Piperidine CH₂ | mdpi.com | ||
| 3.41 (brs, 4H) | Piperidine N-CH₂ | mdpi.com | ||
| 3.48-3.52 (m, 1H), 3.32-3.40 (m, 1H) | -OCH₂CH₃ | mdpi.com | ||
| 6.22 (d, J = 7.8 Hz, 1H) | N-CH-O | mdpi.com | ||
| 6.97-8.06 (m, 8H) | Ar-H | mdpi.com |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the ethanone (B97240) moiety is a particularly diagnostic signal, typically appearing far downfield in the spectrum.
In the analysis of 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, the carbonyl carbon signal is observed at δ 172.79 ppm. nih.gov The carbons of the piperidine ring resonate at approximately δ 23.36, 25.48, and 53.73 ppm. nih.gov The carbon of the methylene group attached to the carbonyl appears around δ 61.44 ppm, while the aromatic and tetrazole carbons are found in the δ 119.62-150.19 ppm range. nih.gov
For other derivatives, such as 2-ethoxy-1-(4-(piperidin-1-yl)phenyl)-2-((4-nitrophenyl)amino)ethanone, the carbonyl carbon appears at δ 190.68 ppm. The piperidine carbons are seen at δ 24.53, 25.42, and 48.05 ppm, confirming the presence of this heterocyclic moiety. mdpi.com
Interactive Table: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |
| 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | DMSO-d₆ | 23.36, 25.48, 53.73 | Piperidine C | nih.gov |
| 61.44 | N-CH₂-C=O | nih.gov | ||
| 119.62, 123.72, 128.95, 137.19 | Aromatic C | nih.gov | ||
| 150.19 | Tetrazole C | nih.gov | ||
| 172.79 | C=O | nih.gov | ||
| 2-Ethoxy-1-(4-(piperidin-1-yl)phenyl)-2-((4-nitrophenyl)amino)ethanone | DMSO-d₆ | 15.79 | -OCH₂CH₃ | mdpi.com |
| 24.53, 25.42, 48.05 | Piperidine C | mdpi.com | ||
| 60.45 | -OCH₂CH₃ | mdpi.com | ||
| 80.94 | N-CH-O | mdpi.com | ||
| 113.11, 113.48, 122.58, 126.30, 131.94, 138.19, 153.13, 154.68 | Aromatic C | mdpi.com | ||
| 190.68 | C=O | mdpi.com |
For complex derivatives, one-dimensional NMR spectra can suffer from signal overlap. In such cases, two-dimensional (2D) NMR techniques are employed for complete and unambiguous structural assignment. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. This is useful for tracing the connectivity within the piperidine ring and any alkyl chains.
HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation) and with carbons that are two or three bonds away (long-range ¹H-¹³C correlation), respectively. These techniques are crucial for assembling the complete molecular puzzle, confirming the connection between the ethanone unit, the piperidine ring, and any other substituents. The application of these advanced techniques is a standard part of the structural elucidation of novel, complex organic molecules. acs.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.
The IR spectrum of a this compound derivative is characterized by specific absorption bands that correspond to the vibrations of its functional groups. The most prominent of these is the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1650-1710 cm⁻¹. nih.govresearchgate.net
For example, in 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, a sharp band is observed at 1656 cm⁻¹ due to the C=O group. nih.gov The presence of N-H bonds in primary or secondary amino groups gives rise to stretching vibrations in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the alkyl and aromatic portions of the molecule are observed around 2800-3100 cm⁻¹. arabjchem.org
Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
| Compound | Wavenumber (cm⁻¹) | Functional Group | Reference |
| 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | 1656 | C=O (ketone) | nih.gov |
| 3314, 3428 | N-H or O-H (trace water) | nih.gov | |
| 1592, 1551, 1448 | C=C, C=N (aromatic, tetrazole) | nih.gov | |
| (2Z)-2-((1H-benzo[d]imidazol-2-yl)diazenyl)-3-amino-3-(piperidin-1-yl)acrylonitrile | 3450, 3375 | NH₂ (amino) | arabjchem.org |
| 2960 | C-H (aliphatic) | arabjchem.org | |
| 2180 | C≡N (nitrile) | arabjchem.org | |
| 1535, 1530 | N=N (azo) | arabjchem.org |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron ionization (EI) or other ionization methods. aip.org
For derivatives of this compound, the molecular ion peak (M⁺) provides the exact molecular mass, which can be used to confirm the molecular formula, often with high resolution mass spectrometry (HRMS). mdpi.com
The fragmentation patterns are particularly informative. A common fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group or the piperidine nitrogen. For instance, the mass spectrum of 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone shows a molecular ion peak (M+1) at m/z 271, confirming its molecular weight. nih.gov The fragmentation of these types of molecules often involves characteristic losses of small neutral molecules or radicals, providing clues to the structure of the original compound. raco.cat In compounds with tertiary amine side chains, the formation of iminium ions is a common and diagnostic fragmentation pathway. researchgate.net
For example, in a study of 1-phenyl-2-(phenylamino)ethanone derivatives, High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) was used to confirm the synthesized structures. The observed [M+H]⁺ or other adduct ions matched the calculated exact masses, providing definitive evidence for the proposed structures. mdpi.com The fragmentation often involved the loss of specific side chains, such as an ethoxy group, which was readily identified in the mass spectra. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. scispace.com This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
In the analysis of novel psychoactive substances, including derivatives of this compound, HRMS has been instrumental. scispace.com The technique's ability to provide precise mass data aids in the creation of extensive spectral libraries and databases, which are vital for the screening and confirmation of these compounds in various samples. scispace.com For instance, in the characterization of newly synthesized triazolic derivatives, HRMS was used to confirm the molecular formulas of the target compounds. researchgate.net Similarly, in the study of 1-phenyl-2-(phenylamino) ethanone derivatives, HRMS with electrospray ionization (ESI) was employed to measure the molecular weights of the products, providing crucial evidence for their structural identification. mdpi.com
The data generated by HRMS, typically presented as a mass-to-charge ratio (m/z), is compared against calculated values for the proposed structures. The close agreement between the measured and calculated masses serves as strong evidence for the correct identification of the compound.
Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Derivative A | C₁₅H₂₀N₂O₂ | 261.1598 | 261.1601 |
| Derivative B | C₁₆H₂₂N₂O₂ | 275.1754 | 275.1751 |
Gas Chromatography-Mass Spectrometry (GC-MS) Integration
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is widely used for the analysis of volatile and thermally stable compounds, including many derivatives of this compound. cmbr-journal.comresearchgate.net
In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. sigmaaldrich.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which can be used for identification by comparison to spectral libraries. cmbr-journal.com
For amino compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com This process involves chemically modifying the amino group to make the compound more amenable to GC separation. The choice of derivatization reagent and reaction conditions can be optimized to achieve the best results. sigmaaldrich.com
GC-MS is considered a "gold standard" in forensic analysis due to its high sensitivity and specificity. researchgate.net It can provide highly specific spectral data on individual compounds within a complex mixture without the need for prior isolation. unodc.org
Table 2: Typical GC-MS Parameters for the Analysis of Piperidine Derivatives
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% phenyl/95% methyl silicone column, 30 m length, 0.25 mm ID, 0.25 µm film thickness unodc.org |
| Carrier Gas | Helium, 1.1 ml/min unodc.org |
| Injector Temperature | 250°C unodc.org |
| Oven Program | Initial temp 100°C for 5 min, ramp to 290°C at 10°C/min, hold for 20 min unodc.org |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV unodc.org |
| Scan Range | 30-350 amu unodc.org |
| Ion Source Temperature | 200°C unodc.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become increasingly important in clinical and forensic laboratories. annlabmed.org It is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS, such as many amino acid derivatives. nih.govddtjournal.com
LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of tandem mass spectrometry. ddtjournal.com In this technique, the sample is first separated by HPLC, and the eluting components are then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. scispace.com
This technique has been successfully applied to the analysis of various novel psychoactive substances and their metabolites in biological samples. nih.gov For amino acid analysis, LC-MS/MS offers a rapid and specific alternative to traditional methods, although it may require sample derivatization to improve ionization efficiency. nih.gov The development of LC-MS/MS methods often involves optimizing the mobile phase composition, chromatographic column, and mass spectrometer parameters to achieve the desired sensitivity and selectivity. nih.gov
Table 3: Example LC-MS/MS Method Parameters for Amine-Containing Compounds
| Parameter | Condition |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in deionized water nih.gov |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) nih.gov |
| Gradient | Optimized gradient elution program nih.gov |
| Mass Spectrometer | |
| Ionization | Electrospray Ionization (ESI) |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a molecule in its crystalline state. This includes precise bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking. iucr.org
For derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of chiral centers and to understand the preferred conformation of the piperidine ring (e.g., chair, boat). nih.govresearchgate.net For example, in a study of 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, X-ray analysis revealed that the piperidine ring adopts a chair conformation. iucr.org In another study of newly synthesized piperidine derivatives, X-ray crystallography was used to elucidate the crystal structure and confirm the molecular geometry. semanticscholar.org
The data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies.
Table 4: Illustrative Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 14.789(6) |
| β (°) | 98.76(1) |
| V (ų) | 1845.1(1) |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized this compound derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chemical compounds. The development of a robust HPLC method is essential for determining the purity of synthesized this compound derivatives and for their preparative separation. rsc.org
Method development involves the optimization of several parameters to achieve good separation of the target compound from impurities and byproducts. researchgate.net These parameters include the choice of stationary phase (the column), the mobile phase composition (the solvent system), the flow rate, and the detector wavelength. researchgate.net For chiral derivatives, specialized chiral stationary phases (CSPs) are used to separate enantiomers. google.com
For example, a method for the enantiomeric purity determination of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization followed by separation on a Chiralcel OD-H column. researchgate.net The mobile phase consisted of n-hexane and ethanol (B145695) with a small amount of triethylamine (B128534) as a modifier. researchgate.net
Table 5: Key Parameters in HPLC Method Development for Amine Derivatives
| Parameter | Considerations |
| Stationary Phase (Column) | Reversed-phase (e.g., C18) for general purity assessment. rsc.org Chiral stationary phase for enantiomeric separation. researchgate.net |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). rsc.orggoogle.com Modifiers like triethylamine may be added to improve peak shape for basic compounds. researchgate.net |
| Flow Rate | Typically 0.5-2.0 mL/min for analytical scale separations. rsc.orgresearchgate.net |
| Detection | UV detection is common, with the wavelength selected based on the chromophore of the derivative. rsc.orgresearchgate.net |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is widely used to monitor the progress of chemical reactions. sphinxsai.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. researchgate.net
In the synthesis of this compound derivatives, TLC is used to determine the optimal reaction time and to check for the presence of impurities. sphinxsai.comresearchgate.net The separation is performed on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. sphinxsai.com The plate is developed in a suitable solvent system (mobile phase), and the separated spots are visualized, often under UV light or by staining. sphinxsai.com
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf values of the reaction mixture components to those of the starting materials and expected products, a chemist can effectively monitor the reaction's progress. sphinxsai.com
Table 6: Common Components of a TLC System for Amine Compounds
| Component | Description |
| Stationary Phase | Silica gel G coated on glass or aluminum plates. sphinxsai.com |
| Mobile Phase (Solvent System) | A mixture of solvents of varying polarity, such as ethanol and water, or methanol and toluene, is used to achieve optimal separation. sphinxsai.com |
| Visualization | UV light (if the compounds are UV-active) or chemical staining reagents. |
Computational Chemistry and Theoretical Modeling of 2 Amino 1 Piperidin 1 Yl Ethanone Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. These methods have been widely applied to piperidine (B6355638) derivatives to understand their structure and reactivity. derpharmachemica.com
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For analogs of 2-amino-1-piperidin-1-yl-ethanone, DFT, often using the B3LYP functional with various basis sets like 6-311++G(d,p) or 6-31G(d), is employed to determine the most stable three-dimensional conformation of the molecule (geometry optimization). derpharmachemica.comarabjchem.orgmdpi.com The process involves finding the minimum energy state on the potential energy surface. The absence of imaginary frequencies in the final optimized structure confirms that a true energy minimum has been located. arabjchem.orgresearchgate.net
For instance, studies on various piperidine derivatives have successfully used DFT to establish their stable conformations. iucr.orgnih.gov The piperidine ring typically adopts a chair conformation. iucr.org The optimized geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from X-ray diffraction, lending credibility to the computational model. mdpi.comiucr.org These optimized structures form the basis for further calculations of electronic properties and molecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. najah.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the maximum absorption wavelengths (λmax). najah.edunih.gov
In the study of piperidine analogs, TD-DFT calculations have shown excellent correlation with experimental spectra. najah.edu For example, a study on a piperidine derivative demonstrated a close match between the λmax value of 305 nm calculated by TD-DFT and the experimentally observed value of 302 nm. najah.edu This predictive power is valuable for understanding the photophysical properties of these molecules and how structural modifications might influence their electronic behavior. bohrium.com While TD-DFT performs well for many systems, its accuracy can be limited in cases with significant electron correlation or charge-transfer excitations. nih.govmdpi.com
Molecular Electrostatic Potential (MEP) analysis is a crucial tool for understanding the reactivity of a molecule. It creates a 3D map of the charge distribution around a molecule, visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). derpharmachemica.comnih.gov These regions are typically color-coded, with red indicating areas of high electron density (negative potential, prone to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack). iucr.org
For piperidine-containing compounds, MEP maps help identify the most reactive sites for intermolecular interactions. arabjchem.orgtandfonline.com The electron-rich regions, often located around electronegative atoms like oxygen and nitrogen, are highlighted as potential sites for hydrogen bonding and other interactions with biological targets. derpharmachemica.comnih.gov This analysis provides a visual guide to the molecule's chemical reactivity and interaction patterns. nih.govdntb.gov.ua
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netiucr.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iucr.org This indicates lower kinetic stability and higher chemical reactivity. iucr.orgnih.gov In various studies on piperidine derivatives, the HOMO is often localized on electron-rich parts of the molecule, such as an aromatic ring or the piperidine ring itself, while the LUMO may be distributed over other parts of the structure. iucr.org The energies of these orbitals are used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness, providing a quantitative measure of the molecule's reactivity. derpharmachemica.comnih.govdntb.gov.ua
Table 1: HOMO-LUMO Energy Gaps for Selected Piperidine Analogs
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | DFT/B3LYP/6–311 G(d,p) | -4.804 | -1.694 | 3.110 | iucr.org |
| 2-(4-Cyanophenylamino) acetic acid | DFT-B3LYP/6–311++G(d,p) | -6.2056 | -1.2901 | 4.9155 | nih.gov |
| Mn-phthalocyanine | B3LYP/6-311+g(d,p) | -4.619 | -3.231 | 1.388 | nih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.net
For analogs of this compound, molecular docking simulations are used to predict their binding modes within the active sites of various protein targets and to estimate their binding affinities. nih.govtandfonline.com The simulations generate multiple possible binding poses and score them based on factors like intermolecular energy and geometric complementarity. The resulting binding energy (often in kcal/mol) provides an estimate of the ligand's affinity for the target; a more negative value indicates a stronger interaction. nih.gov
For example, a study on a series of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives docked against the multidrug transporter EmrD from Escherichia coli reported binding energies ranging from -7.68 to -9.57 kcal/mol. nih.gov Another investigation focused on 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which showed high affinity for the Sigma 1 Receptor (S1R) with a Ki value of 3.2 nM. nih.govrsc.org Docking studies revealed that the piperidine nitrogen and the benzyl (B1604629) moiety were crucial for its interaction within the receptor's binding pocket. rsc.org These predictions are often corroborated and refined by more extensive molecular dynamics simulations to assess the stability of the ligand-protein complex over time. arabjchem.orgnih.govnih.gov
Table 2: Molecular Docking Binding Energies for Selected Piperidine Analogs
| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Source |
| 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives | Multidrug transporter EmrD | -7.68 to -9.57 | nih.gov |
| Designed Piperidine Derivatives | SARS-CoV-2 Main Protease (MPro) | -4.29 to -6.78 | nih.gov |
Identification of Crucial Amino Acid Residues in Binding Pockets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying the key amino acid residues within the binding pocket that are essential for molecular recognition and binding affinity.
Studies on piperidine and piperazine-based compounds targeting the sigma-1 receptor (S1R) have successfully used docking to elucidate these interactions. rsc.orgrsc.org For instance, the docking of 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), an analog, into the S1R binding pocket revealed multiple hydrophobic interactions with key amino acid residues, including Tyr103, Leu105, Ile124, Ile178, Thr181, and Leu182. rsc.org A crucial pi-cation interaction between the ligand's cationic amine and the Phe107 residue was also identified, which further enhanced binding stability. rsc.org
Similarly, research on 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives showed that their binding affinity with the dihydrofolate reductase enzyme from Candida albicans was largely governed by hydrophobic and hydrogen bond interactions with the protein's active site residues. researchgate.netnih.gov The specific interactions and calculated binding energies for several analogs are detailed in the table below.
| Compound / Analog | Target Protein | Interacting Amino Acid Residues | Binding Energy (kcal/mol) |
| FEt-PPZ | Sigma-1 Receptor (s1R) | Tyr103, Leu105, Phe107, Ile124, Ile178, Thr181, Leu182 rsc.org | Not Specified |
| Compound 25 (Chloro-substituted) | Dihydrofolate Reductase | Not specified, hydrogen bond & hydrophobic interactions nih.gov | -9.57 nih.gov |
| Compound 27 (Fluoro-substituted) | Dihydrofolate Reductase | Not specified, hydrogen bond & hydrophobic interactions nih.gov | -8.68 nih.gov |
| Compound 28 (Nitro-substituted) | Dihydrofolate Reductase | THR 147 nih.gov | -9.37 nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the dynamic stability of the ligand-protein complex over time. These simulations provide a more realistic model of the biological environment and can confirm the stability of binding poses identified through docking.
For the FEt-PPZ analog complexed with the S1R, a comprehensive MD simulation spanning 50 nanoseconds was conducted. rsc.org The simulation revealed that the protein-ligand complex maintained a stable trajectory throughout, confirming the ligand's persistent presence within the binding pocket. rsc.org A key metric, the root mean square deviation (RMSD), was calculated to be 2 Å, indicating excellent stability of the FEt-PPZ-s1R complex. rsc.org The simulation was built using an orthorhombic box around the complex, with the N-terminal helical region of the receptor inserted into a dipalmitoyl phosphatidylcholine membrane to mimic the endoplasmic reticulum environment. rsc.org
Computational studies on another potent S1R agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, were also enhanced with MD simulations to confirm the interactions with crucial amino acid residues identified during docking. rsc.org These simulations are vital for understanding the conformational changes and validating the binding stability of the ligand within its biological target.
In Silico Prediction of Physicochemical Properties Relevant to Biological Activity
In the early stages of drug discovery, in silico tools are used to predict the physicochemical, pharmacokinetic, and safety properties of compounds. nih.gov This pre-emptive evaluation helps researchers to prioritize lead compounds with a higher probability of success, thereby saving significant time and resources. nih.gov
Various software platforms are utilized for these predictions. For example, ADMETlab 2.0, Molinspiration, and MolPredictX are used to assess properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological activities. nih.gov Studies on piperidine derivatives have used such tools to calculate key parameters relevant to a compound's drug-likeness. rsc.orgnih.gov Important predicted properties often include:
Lipophilicity (logP): Affects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA): Influences membrane transport and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors: Key determinants of binding interactions.
Molecular Weight: Impacts diffusion and bioavailability.
pKa: Determines the ionization state of a compound at physiological pH, which affects binding and solubility. rsc.org
The table below presents a sample of physicochemical properties calculated in silico for a series of piperidine/piperazine-based S1R ligands, demonstrating the type of data generated in these studies.
| Compound | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | pKa rsc.org |
| Compound 1 | 391.55 | 4.31 | 32.73 | 7.42 |
| Compound 2 | 405.58 | 4.67 | 32.73 | 7.42 |
| Compound 3 | 425.54 | 4.87 | 32.73 | 7.42 |
| Compound 6 | 353.48 | 3.54 | 41.96 | 7.82 |
| Compound 7 | 367.51 | 3.90 | 41.96 | 7.82 |
| (Data adapted from reference rsc.org) |
By integrating these computational approaches, from initial docking studies to MD simulations and property predictions, researchers can build a comprehensive understanding of the structure-activity relationships of this compound analogs, guiding the design of more effective and targeted therapeutic agents.
Structure Activity Relationship Sar Studies and Analog Design Based on the 2 Amino 1 Piperidin 1 Yl Ethanone Motif
Systemic Modification of the 2-Amino-1-piperidin-1-yl-ethanone Scaffold and its Impact
Systemic modification of the this compound scaffold has been a key strategy in the development of novel therapeutic agents. This involves altering the core components of the molecule: the piperidine (B6355638) ring, the amino group, and the ethyl linker.
The piperidine ring, a common fragment in drug design, has been a primary target for modification. mdpi.com In a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands, replacing the piperidine ring with a piperazine (B1678402) moiety was found to drastically affect the basicity of the molecule and, consequently, its receptor binding profile. For instance, a piperazine derivative showed a lack of activity at the H3 receptor, a feature attributed to the change in the basicity of the molecule. nih.gov
Modifications to the amino group have also been explored. In the development of inhibitors for the Polo-Box Domain of Polo-like Kinase 1, the incorporation of amide groups into the side chain, which can be seen as a modification of the amino-ethanone linker, resulted in a slight improvement in activity compared to the parent compound. acs.org
The linker region connecting the piperidine and the amino group has also been subject to modification. In a study on hepatitis C virus (HCV) assembly inhibitors, alterations in the linker region were found to significantly impact the metabolic stability of the compounds. nih.gov Similarly, in the design of dual histamine H3 and sigma-1 receptor ligands, the length and nature of the linker were critical for activity. nih.gov
Analysis of Substituent Effects on Biological Activity and Selectivity Profiles
The addition of various substituents to the this compound scaffold has been shown to have a profound impact on biological activity and selectivity.
In a study focused on developing anti-crizotinib-resistant ALK/ROS1 dual inhibitors, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were synthesized. The biological evaluation of these compounds highlighted that specific substitutions on the pyridine ring could lead to potent anti-proliferative activity. For example, a representative compound, 2e, demonstrated impressive enzymatic activity against a clinically relevant resistant mutant of ALK. nih.gov
Another example can be found in the development of inhibitors for ROCK-II, a target for various diseases. A series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy(or 2-amino) analogs and 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy(or 2-amino) inhibitors were designed. The 2-amino substituted analogs were found to be potent inhibitors of ROCK-II, although some also showed off-target effects. researchgate.net
The following table summarizes the activity of selected compounds from the study on anti-crizotinib-resistant ALK/ROS1 dual inhibitors:
| Compound | H3122 (IC50, μM) | HCC78 (IC50, μM) | ALK L1196M (IC50, nM) |
| Crizotinib | - | - | ~82.6 |
| 2e | 6.27 | 10.71 | 41.3 |
Data sourced from a study on 2-amino-4-(1-piperidine) pyridine derivatives. nih.gov
Investigation of Chirality's Role in Modulating Biological Activity
Chirality, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of many compounds, including those based on the this compound scaffold. The differential interaction of stereoisomers with their biological targets can lead to significant differences in potency and efficacy.
In the context of ROCK-II inhibitors, the synthesis of chiral 2-amino analogs has been a key area of investigation. For instance, the use of (R)-1-(3-methoxyphenyl)ethanamine in the synthesis of certain inhibitors highlights the importance of stereochemistry in achieving desired biological activity. researchgate.net
Similarly, in the asymmetric synthesis of piperidines, the diastereoselective Mannich reaction has been employed to control the stereochemistry of the resulting compounds, which is then retained during subsequent reactions. This level of stereochemical control is essential for elucidating the specific interactions of each stereoisomer with its biological target. mdpi.com
Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies aimed at improving the properties of a lead compound while retaining its biological activity.
Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties. In the development of dopamine (B1211576)/serotonin (B10506) receptor agonists for Parkinson's disease, a bioisosterism approach was used to design novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. This strategy led to the identification of compounds with a multitarget combination of D2/5-HT1A agonism. thieme-connect.com
Scaffold hopping involves replacing the core structure of a molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. This strategy was employed in the design of inhibitors for the Polo-Box Domain of Polo-like Kinase 1. By replacing a known inhibitor scaffold with a new heterocyclic scaffold, researchers were able to identify a novel class of inhibitors. acs.org
Exploration of Biological Activities and Molecular Mechanisms of 2 Amino 1 Piperidin 1 Yl Ethanone Derivatives in Vitro and Mechanistic Focus
Antimicrobial Activity Studies
The piperidine (B6355638) nucleus is a core component of many pharmacologically active molecules, and its derivatives have been reported to possess a wide range of antimicrobial activities. nih.govbioline.org.br Research into 2-Amino-1-piperidin-1-yl-ethanone derivatives has revealed their potential as both antibacterial and antifungal agents.
Antibacterial Efficacy Against Specific Bacterial Strains
A series of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) was determined for these compounds against a panel of Gram-positive and Gram-negative bacteria. The results indicated a variable range of antibacterial efficacy, with some derivatives showing potent activity. For instance, compounds 25 , 27 , and 28 demonstrated maximum inhibition against Escherichia coli with a MIC value of 6.25 µg/mL. nih.gov Similarly, compound 23 was found to be effective against Staphylococcus aureus and Salmonella Typhi, while compound 25 showed notable activity against Klebsiella pneumoniae. nih.gov
In a separate study, two acrylate (B77674) derivatives containing a piperidine moiety, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1 ) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2 ), were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com Both compounds were active against the tested bacteria, with compound 2 exhibiting excellent activity against S. aureus, comparable to the standard drug chloramphenicol. researchgate.netbiointerfaceresearch.com This suggests that modifications to the ester portion of the molecule can influence antibacterial potency. researchgate.netbiointerfaceresearch.com
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Compound 23 | S. aureus | 12.5 | nih.gov |
| Compound 23 | S. Typhi | 12.5 | nih.gov |
| Compound 25 | E. coli | 6.25 | nih.gov |
| Compound 25 | K. pneumoniae | 12.5 | nih.gov |
| Compound 27 | E. coli | 6.25 | nih.gov |
| Compound 28 | E. coli | 6.25 | nih.gov |
| Compound 1 | S. aureus | Moderate Activity | researchgate.netbiointerfaceresearch.com |
| Compound 1 | E. coli | Active | researchgate.netbiointerfaceresearch.com |
| Compound 2 | S. aureus | Excellent Activity | researchgate.netbiointerfaceresearch.com |
| Compound 2 | E. coli | Active | researchgate.netbiointerfaceresearch.com |
Antifungal Efficacy Against Specific Fungal Strains
The antifungal potential of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives has also been investigated. nih.gov The synthesized compounds displayed a broad spectrum of activity against various fungal strains, including Aspergillus flavus, Aspergillus niger, Candida albicans, Mucor, Candida 6, and Rhizopus. nih.gov Notably, compounds 25 , 26 , and 28 showed significant antifungal activity against the tested strains. nih.gov Other piperidine derivatives have also been reported to exhibit anti-Candida activity. researchgate.net
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Compounds 22-28 | Aspergillus flavus | Good Inhibition | nih.gov |
| Compounds 22-28 | Aspergillus niger | Good Inhibition | nih.gov |
| Compounds 22-28 | Candida albicans | Good Inhibition | nih.gov |
| Compounds 22-28 | Mucor | Good Inhibition | nih.gov |
| Compounds 25, 26, 28 | Various Fungal Strains | Significant Activity | nih.gov |
Mechanistic Basis of Antimicrobial Action
While the precise mechanisms of antimicrobial action for all this compound derivatives are not fully elucidated, research on related piperidine compounds provides valuable insights. One potential mechanism involves the inhibition of essential bacterial enzymes. Synthetic inhibitors containing piperidine moieties are known to target the B subunit of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. google.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, the compounds can disrupt vital cellular processes, leading to bacterial cell death. google.com Molecular docking studies on some tetrazole-substituted piperidine derivatives suggest that hydrophobic interactions play a significant role in the ligand-receptor binding, which could be a contributing factor to their antimicrobial effect. nih.gov
Enzyme Inhibition Studies
Beyond their antimicrobial properties, derivatives of this compound have been explored as potent inhibitors of key enzymes involved in human pathophysiology.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. unipi.itnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. nih.govacs.org Several classes of piperidine-based derivatives have been developed as reversible MAGL inhibitors.
One such class is the benzoylpiperidine-based inhibitors. unipi.itacs.org Kinetic studies have demonstrated that certain derivatives, such as 21a,b and 22a,b , exhibit a competitive mode of inhibition with Ki values ranging from 11 to 37 nM. unipi.it Another promising derivative, compound 22a , was identified as a potent MAGL inhibitor. unipi.it A distinct class of benzylpiperidine-based MAGL inhibitors has also been synthesized, leading to the identification of compound 13 as a highly potent, reversible, and selective inhibitor with an IC₅₀ value of 2.0 nM and a competitive Ki value of 1.42 nM. nih.govresearchgate.net This compound showed notable selectivity for MAGL over other components of the endocannabinoid system. nih.gov
| Compound | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Compounds 21a,b | Competitive | Kᵢ = 11-37 nM | unipi.it |
| Compounds 22a,b | Competitive | Kᵢ = 11-37 nM | unipi.it |
| Compound 13 | Reversible, Competitive | IC₅₀ = 2.0 nM, Kᵢ = 1.42 nM | nih.gov |
| Compound 7 | Reversible | IC₅₀ = 133.9 nM | acs.org |
| Compound 10c | Reversible | IC₅₀ = 124.6 nM | acs.org |
| Compound 10d | Reversible | IC₅₀ = 107.2 nM | acs.org |
| Compound 10e | Reversible | IC₅₀ = 109.4 nM | acs.org |
FLT3 Kinase Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are frequently observed in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.gov A derivative of this compound, specifically (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122 or compound 18 ), has been identified as a potent and orally available FLT3 kinase inhibitor. researchgate.net This compound displayed an IC₅₀ of 40 nM against FLT3 kinase and significantly inhibited the proliferation of FLT3-ITD positive AML cancer cell lines, such as MV4-11 (GI₅₀: 22 nM) and MOLM13/14 (GI₅₀: 21 nM/42 nM). researchgate.net
Other research has also focused on developing 2-aminopyrimidine (B69317) derivatives as selective FLT3 inhibitors. nih.gov Compounds 30 and 36 from this class showed potent FLT3 inhibitory activities (IC₅₀ = 1.5-7.2 nM) and excellent anti-AML activity in the MV4-11 cell line (IC₅₀ = 0.8-3.2 nM). nih.gov Furthermore, a pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine derivative, compound 28 (AMG 925), was discovered as a potent dual inhibitor of FLT3 and CDK4, inhibiting the proliferation of MOLM13 cells which have the FLT3-ITD mutation. acs.org
| Compound | Target | Potency (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| CHMFL-FLT3-122 (Compound 18) | FLT3 Kinase | IC₅₀ = 40 nM | researchgate.net |
| CHMFL-FLT3-122 (Compound 18) | MV4-11 cells (FLT3-ITD) | GI₅₀ = 22 nM | researchgate.net |
| CHMFL-FLT3-122 (Compound 18) | MOLM13/14 cells (FLT3-ITD) | GI₅₀ = 21 nM / 42 nM | researchgate.net |
| Compound 30 | FLT3 Kinase | IC₅₀ = 1.5-7.2 nM | nih.gov |
| Compound 36 | FLT3 Kinase | IC₅₀ = 1.5-7.2 nM | nih.gov |
| Compound 30 | MV4-11 cells | IC₅₀ = 0.8-3.2 nM | nih.gov |
| Compound 36 | MV4-11 cells | IC₅₀ = 0.8-3.2 nM | nih.gov |
| Compound 28 (AMG 925) | FLT3 | Potent Inhibitor | acs.org |
Protein Arginine Methyltransferase 5 (PRMT5) Inhibition
Derivatives of this compound have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is a promising target in epigenetics and is found to be overexpressed in a variety of tumors. nih.gov PRMT5 catalyzes the symmetric dimethylation of arginine residues on substrate proteins, a post-translational modification involved in numerous cellular processes. nih.gov
One area of focus has been the design of MTA-cooperative inhibitors. MTA (methylthioadenosine) accumulates in cancer cells with MTAP (methylthioadenosine phosphorylase) gene deletion. acs.org By designing molecules that selectively bind to the PRMT5•MTA complex, it is possible to target these cancer cells specifically. acs.org
One study used GSK-3326595 as a lead compound to develop a series of tetrahydroisoquinoline (THIQ) derivatives. nih.gov Among these, certain compounds exhibited more potent PRMT5 inhibitory activity than the lead compound. For instance, a piperidine-linked ethanone (B97240) derivative, 1-(4-(pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one, showed PRMT5 inhibitory activity comparable to the clinical candidate GSK-3326595. nih.gov This highlights the potential of the this compound scaffold in developing targeted cancer therapies.
Table 1: PRMT5 Inhibition by this compound Derivatives
| Compound | Target | Inhibitory Activity (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| 1-(4-(pyrimidin-4-ylamino) piperidin-1-yl) ethan-1-one | PRMT5 | Comparable to GSK-3326595 | Not specified | nih.gov |
| Compound 20 (THIQ derivative) | PRMT5 | 4.2 nM | MV-4-11, MDA-MB-468 | nih.gov |
| GSK-3326595 (Reference) | PRMT5 | 9.2 nM | Not specified | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleic acids and amino acids. nih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and can lead to cell death, making it a valuable target for antimicrobial and anticancer therapies. nih.govd-nb.info
Several studies have explored derivatives containing the piperidine moiety as DHFR inhibitors. For example, a series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their inhibitory activity against DHFR. researchgate.net These compounds showed potent inhibition with IC50 values in the micromolar range. researchgate.net
Another study focused on N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides, which were designed to combine the pharmacologically active sulfonamide and acetamide (B32628) fragments. nih.gov Molecular docking studies suggested that these compounds could act as DHFR inhibitors. nih.govd-nb.info
Table 2: DHFR Inhibition by Piperidine Derivatives
| Compound Class | IC50 Range | Key Findings | Reference |
|---|---|---|---|
| 4-Piperidine-based thiosemicarbazones | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | Derivative 5p showed the highest inhibitory activity. | researchgate.net |
| N-aryl-2-(4-(piperidin-1-ylsulfonyl) phenylamino)-acetamides | Not specified | Docking studies suggest DHFR inhibition. | nih.gov |
| 1,3,4-Thiadiazole derivatives | 0.04 ± 0.82–1.00 ± 0.85 µM | Compounds 10, 13, 14, and 15 were the most active inhibitors. | semanticscholar.org |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govsemanticscholar.org The this compound scaffold has been incorporated into various derivatives designed to inhibit AChE.
One study synthesized a series of benzamide (B126) derivatives containing a piperidine core. nih.gov Compound 5d, with a fluorine substitution at the ortho position, was the most potent, exhibiting an IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil. nih.gov Molecular docking suggested that the carbonyl group of this compound forms a crucial hydrogen bond with tyrosine 121 in the active site of AChE. nih.gov
Another series of biphenyl/bibenzyl derivatives with a piperidin-1-yl)ethanone moiety were also synthesized. mdpi.com The inhibitory activity of these compounds against AChE was found to be dependent on the length of the linker connecting the core structure to the amine moiety. mdpi.com
Table 3: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives
| Compound | AChE IC50 | BuChE IC50 | Key Findings | Reference |
|---|---|---|---|---|
| Compound 5d (Benzamide derivative) | 13 ± 2.1 nM | Not specified | More potent than donepezil. | nih.gov |
| 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(2-(piperidin-1-yl)ethanone) (13) | Not active | Not specified | Linker length affects activity. | mdpi.com |
| Compound 24 (Biphenyl derivative) | 0.82 µM | Not specified | Four-carbon linker. | mdpi.com |
| Compound 19 (Biphenyl derivative) | 0.096 µM | Not specified | Two-carbon linker. | mdpi.com |
| Compound 4l (Chlorochalcone derivative) | 0.17 ± 0.06 µM | > 113.42 µM | High selectivity for AChE over BuChE. | semanticscholar.org |
Pancreatic Lipase Inhibition
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov Inhibiting this enzyme is a therapeutic strategy for managing obesity. nih.gov Synthetic amino acid derivatives, including those with a piperidine-like structure, have been investigated for their potential to inhibit pancreatic lipase. nih.gov
In one study, the inhibitory effects of several synthetic amino acid derivatives on pancreatic lipase were found to be concentration-dependent. nih.gov The structure of these derivatives, particularly the hydrocarbon chain length, was suggested to be a key determinant of their inhibitory activity. nih.gov
Table 4: Pancreatic Lipase Inhibition by Amino Acid Derivatives
| Compound | Concentration for Inhibition | % Inhibition | IC50 | Mechanism | Reference |
|---|---|---|---|---|---|
| PPC80 | 584 µM | ~65% | 167-1023 µM | Competitive or mixed | nih.gov |
| PPC82 | 477 µM | ~86% | 167-1023 µM | Competitive or mixed | nih.gov |
| PPC84 | Not specified | Not specified | 167-1023 µM | Competitive or mixed | nih.gov |
| Orlistat (Reference) | 807 µM | 60% | Not specified | Not applicable | nih.gov |
Kinetic Characterization of Enzyme Inhibition (e.g., Competitive Binding Models)
The kinetic characterization of enzyme inhibition provides insights into the mechanism by which a compound exerts its effect. For derivatives of this compound, kinetic studies have been performed to understand their interactions with target enzymes.
For instance, in the study of pancreatic lipase inhibition by synthetic amino acid derivatives, Lineweaver-Burk plots were used to determine the mechanism of action. nih.gov The results indicated that these compounds acted as competitive or mixed inhibitors. nih.gov
In the context of acetylcholinesterase inhibition, kinetic analysis of a potent chlorochalcone (B8783882) derivative (4l) revealed that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. semanticscholar.org This dual binding contributes to its high inhibitory potency. Similarly, kinetic studies on pyridazinobenzylpiperidine derivatives as MAO-B inhibitors showed competitive reversible inhibition. mdpi.com
Receptor Interaction and Modulation Studies
Sigma Receptor Affinity and Agonism (S1R, S2R)
Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a wide range of biological functions and are considered valuable targets for the development of novel drugs for various diseases, including neurodegenerative disorders and cancer. rsc.orgnih.gov Derivatives of this compound have been explored for their affinity and activity at these receptors.
A screening of a library of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1), which exhibited high affinity for S1R with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. rsc.org Functional assays revealed that this compound acts as an S1R agonist. rsc.org Molecular dynamics simulations indicated that the protonated amino moiety of the compound forms a crucial salt bridge with the E172 residue of the S1R. rsc.org
The affinity of these derivatives for sigma receptors is influenced by the nature of the basic amino moiety. rsc.org Generally, compounds with a piperidine ring show good affinity for S1R. nih.gov The selectivity for S1R over S2R can be modulated by structural modifications. For example, some phenoxyalkylpiperidines have shown high affinity for S1R with moderate to low affinity for S2R. uniba.it
Table 5: Sigma Receptor (S1R and S2R) Affinity of this compound Derivatives
| Compound | S1R Ki (nM) | S2R Ki (nM) | S2R/S1R Selectivity | Activity | Reference |
|---|---|---|---|---|---|
| Compound 1 | 3.2 | >1000 | >312.5 | Agonist | rsc.org |
| Haloperidol (Reference) | 2.5 | Not specified | Not specified | Antagonist | rsc.org |
| (S)-L1 | 11 | 165 | 15 | Not specified | mdpi.com |
| (R)-L3 | 58 | 174 | 3 | Not specified | mdpi.com |
| (S)-L2 | 81 | 5103 | 63 | Not specified | mdpi.com |
| 1b | 0.89-1.49 | 52.3-809 | Moderate to low | Agonist | uniba.it |
| 1a | 0.34-1.18 | 52.3-809 | Moderate to low | Agonist | uniba.it |
Dopamine (B1211576) Receptor Modulation
The piperidine scaffold is a recognized pharmacophore in the design of ligands for central nervous system targets, including dopamine receptors. ijrrjournal.com Derivatives of piperidine have been investigated for their ability to modulate dopaminergic systems, which are crucial in regulating mood, cognition, and motor functions. Research into compounds featuring a piperazine (B1678402) or piperidine ring has revealed potential interactions with dopamine D2 receptors. For instance, studies on multi-target ligands for schizophrenia have explored derivatives with affinity for both dopamine and serotonin (B10506) receptors. nih.gov
In one such study, a series of indazole and piperazine derivatives were evaluated for their binding affinity to human dopamine D2 receptors. nih.gov While not direct this compound derivatives, these studies highlight how modifications to related cyclic amine scaffolds influence receptor interaction. For example, introducing substituents at the ortho position of a phenyl ring attached to the core amine structure was found to be the most favorable modification for enhancing binding to the D2 receptor. nih.gov Specifically, electron-donating groups like ethers and thioethers tended to increase activity more than electron-withdrawing halogen substituents. nih.gov Functional assays on CHO-K1 cells expressing human D2 receptors showed that compounds with high binding affinity acted as antagonists, inhibiting the dopamine response. nih.gov For example, at a 1 µM concentration, select compounds demonstrated significant inhibition of the dopamine response, indicating their antagonistic efficacy. nih.gov
These findings suggest that the this compound backbone, by presenting a piperidine ring, could serve as a foundational structure for developing novel dopamine receptor modulators. The amino and ketone functionalities offer sites for chemical modification, allowing for the synthesis of derivatives with tailored affinities and functional activities at various dopamine receptor subtypes.
Serotonin Receptor Modulation
The modulation of serotonin (5-HT) receptors is a key strategy in the development of treatments for various psychiatric and neurological disorders. Piperidine and piperazine derivatives are prominent in the landscape of serotonin receptor ligands. ijrrjournal.com The structural characteristics of these compounds allow them to interact with multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. acs.org
Research has focused on developing multi-target ligands that can simultaneously modulate dopamine and serotonin receptors. nih.gov In studies involving arylpiperazine derivatives, the nature of the aryl group, the linker, and a terminal fragment were all found to influence selectivity and affinity for different 5-HT receptors. acs.org For example, the 1-(biphenyl)piperazine moiety is a key structural determinant for agonism at the 5-HT7 receptor. acs.org
Functional assays are critical to determine whether a ligand acts as an agonist or antagonist. For instance, in studies of indazole and piperazine derivatives, compounds were tested for their effects on cAMP signaling in cells expressing human 5-HT1A and 5-HT2A receptors to determine their functional efficacy. nih.gov The structural relationship between piperazine and piperidine suggests that derivatives of this compound could also be tailored to achieve specific activities at serotonin receptors. The development of 5-HT1 receptor agonists with a 2-aminotetralin chemotype further underscores how modifications to a core amine structure can yield subtype-selective ligands. acs.org
Histamine (B1213489) Receptor Modulation
Derivatives based on a piperidine core have been identified as potent modulators of histamine receptors, particularly the H3 and H4 subtypes, which are involved in regulating neurotransmission and inflammatory responses. nih.govsigmaaldrich.cn The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, acts as an autoreceptor and heteroreceptor to control the release of various neurotransmitters. nih.govacs.org
In a search for new dual-acting ligands, a series of compounds with a piperidine core were designed and evaluated for their affinity at histamine H3 and sigma-1 receptors. nih.gov The binding affinity studies revealed that the nature of the substituent on the piperidine ring significantly influences activity at the human H3 receptor (hH3R). nih.govacs.org For instance, compounds with an unsubstituted piperidine ring in the basic part of the molecule generally showed high affinity for hH3R. nih.govacs.org The research identified several potent ligands, with some compounds exhibiting Ki values in the low nanomolar range, indicating strong binding to the receptor. nih.govacs.org
The table below summarizes the binding affinities of selected piperidine derivatives at the human histamine H3 receptor (hH3R).
| Compound | Linker Group | Ki (nM) for hH3R | Source |
|---|---|---|---|
| Compound 5 | (CH2)4 | 6.2 | nih.govacs.org |
| Compound 6 | (CH2)5 | 2.7 | nih.govacs.org |
| Compound 7 | (CH2)6 | 5.2 | nih.govacs.org |
| Compound 12 | (CH2)4 | 7.7 | nih.govacs.org |
| Compound 13 | (CH2)5 | 24.2 | nih.govacs.org |
| Compound 14 | (CH2)6 | 69 | nih.govacs.org |
Additionally, other piperidine-containing structures, such as 1-(pyrimidin-2-yl)piperidin-3-one, have been investigated as scaffolds for developing histamine H4 receptor ligands, further highlighting the versatility of the piperidine moiety in targeting the histaminergic system. sigmaaldrich.cn
Adrenergic Receptor Agonism (e.g., β-3 Adrenergic Receptor)
The β-3 adrenergic receptor (β3-AR) has emerged as a therapeutic target for various conditions, and the development of selective agonists is an active area of research. nih.govresearchgate.net The β3-AR plays roles in metabolic processes, and its activation can be beneficial in several disease models. researchgate.net
Research has shown that compounds incorporating a piperidine ring can act as potent and selective β3-AR agonists. acs.org A study exploring (4-Piperidin-1-yl)phenyl amides identified them as a class of potent human β3 agonists. acs.org This indicates that the piperidine group can be a key component in structures designed to activate this receptor subtype.
The initial synthesis and subsequent scaling-up of potent β3-AR agonists have been described, often proceeding through common amine intermediates. researchgate.net While the specific structures may vary, the inclusion of an amine functionality is a recurring theme. For example, the β3-AR agonist BRL37344, used in research to study receptor function, produces relaxation in various human tissues, including the corpus cavernosum and penile artery, through a cGMP-dependent mechanism. nih.gov
The β3-AR has a significantly lower affinity for classical β-blockers like propranolol (B1214883) compared to β1- and β2-AR, which has guided the design of selective ligands. nih.gov The development of mirabegron, the first β3-AR agonist approved for clinical use for overactive bladder, underscores the therapeutic potential of targeting this receptor. nih.gov These examples demonstrate that the this compound scaffold, with its inherent piperidine and amino groups, represents a viable starting point for designing novel β3-AR agonists.
Cellular and Subcellular Level Investigations (In Vitro)
Neurotransmitter Release Modulation in Cellular Models
The ability of this compound derivatives to modulate neurotransmitter release is intrinsically linked to their interactions with presynaptic receptors. As established, these compounds can target various receptors that regulate neurotransmission.
Modulation of the histamine H3 receptor is a prime example. The H3 receptor functions as an auto- and heteroreceptor in the central nervous system, and its activation by an agonist suppresses the release of histamine and other neurotransmitters. nih.govgoogle.com Therefore, piperidine-based H3R ligands can directly influence neurotransmitter release in cellular models.
Similarly, the endocannabinoid system plays a crucial role in modulating neurotransmitter release via the activation of CB1 receptors, which are highly expressed on neuronal cells. unipi.it Benzoylpiperidine derivatives have been developed as inhibitors of monoacylglycerol lipase (MAGL), the primary enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). unipi.it By inhibiting MAGL, these compounds increase the levels of 2-AG, which in turn enhances the activation of CB1 receptors, leading to a downstream modulation of neurotransmitter release. unipi.it
Furthermore, metabotropic glutamate (B1630785) receptors (mGlus) are key players in modulating neuronal excitability and synaptic transmission throughout the central nervous system. nih.gov Allosteric modulators of mGlus can either enhance or inhibit receptor activity, thereby fine-tuning glutamatergic and other neurotransmitter systems. The piperidine moiety is found in some mGlu receptor modulators, such as S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- sigmaaldrich.cnsmolecule.comoxadiazol-5-yl]-piperidin-1-yl}-methanone, a positive allosteric modulator (PAM) for the mGlu7 receptor. nih.gov This demonstrates that piperidine-containing structures can be engineered to modulate neurotransmitter release through various receptor systems in vitro.
Antiproliferative Effects in Cancer Cell Lines
The piperidine ring is a common structural motif in the design of anticancer agents. mdpi.com Various derivatives incorporating a piperidine moiety have demonstrated significant antiproliferative activity against a range of human cancer cell lines in vitro.
One area of research involves s-triazine derivatives containing piperidine, aniline, and dipeptide moieties. nih.gov These compounds were evaluated for their anticancer activity against human breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-116) cell lines. nih.gov Many of the synthesized compounds showed notable antiproliferative effects, particularly against the MCF-7 cell line. nih.gov Another study on s-triazine Schiff base derivatives found that compounds with a piperidino substituent on the triazine core were highly effective against both MCF-7 and HCT-116 cancer cells. mdpi.com The presence of the piperidine group was noted as being important for optimal activity. mdpi.com
In a separate line of investigation, new 5-chloro-indole-2-carboxylate derivatives were synthesized and tested for antiproliferative activity. nih.gov Several of these compounds featured a piperidin-1-yl group attached to a phenethyl moiety. The substitution pattern on the phenyl ring was found to be critical, with one m-piperidinyl derivative (Compound 3e) emerging as the most potent compound, exhibiting a lower GI50 value than the reference drug erlotinib. nih.gov This compound was particularly effective against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. nih.gov Similarly, related 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides with piperidin-1-yl substitutions also showed good antiproliferative activity. tandfonline.com
The table below presents the in vitro antiproliferative activity of selected piperidine-containing derivatives against various human cancer cell lines.
| Compound Series | Specific Derivative | Cancer Cell Line | Mean GI50 (nM) | Source |
|---|---|---|---|---|
| 5-chloro-indole-2-carboxylates | 3a (R = H) | Panel of 4 cell lines | 35 | nih.gov |
| 3b (R = p-pyrrolidin-1-yl) | 31 | nih.gov | ||
| 3c (R = p-piperidin-1-yl) | 42 | nih.gov | ||
| 3d (R = p-2-methylpyrrolidin-1-yl) | 38 | nih.gov | ||
| 3e (R = m-piperidin-1-yl) | 29 | nih.gov | ||
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | 5b (R = p-piperidin-1-yl) | Panel of 4 cell lines** | 77 | tandfonline.com |
| 5c (R = m-piperidin-1-yl) | 47 | tandfonline.com | ||
| 5f (R = p-2-methyl pyrrolidin-1-yl) | 29 | tandfonline.com |
These studies collectively demonstrate that the this compound scaffold is a promising platform for developing novel antiproliferative agents, with significant potential for modification to enhance potency and selectivity against various cancers.
Modulation of Intracellular Signaling Pathways
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating the ability to modulate a variety of intracellular signaling pathways critical to cellular function and disease pathogenesis. In vitro and mechanistic studies have elucidated their roles in targeting key enzymes and receptors, thereby influencing downstream signaling cascades involved in cancer and other conditions.
One area of significant interest is the inhibition of protein kinases. For instance, a pyrazolopyrimidine derivative incorporating the this compound moiety, specifically (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). researchgate.net This kinase is a critical component of signaling pathways that control cell survival, proliferation, and differentiation. The internal tandem duplication (ITD) mutation of FLT3 is a common driver in acute myeloid leukemia (AML). This derivative demonstrated significant inhibition of proliferation in FLT3-ITD positive AML cell lines, including MV4-11, MOLM13, and MOLM14, with GI50 values of 22 nM, 21 nM, and 42 nM, respectively. researchgate.net Mechanistically, the compound was found to strongly affect FLT3-ITD mediated signaling pathways, leading to apoptosis by arresting the cell cycle in the G0/G1 phase. researchgate.net
Another class of kinases targeted by derivatives of this scaffold is the TAM family (Tyro3, Axl, Mer). A patent describes aminopyridine derivatives, such as 1-(4-(4-(6-amino-5-(5-(4-chlorophenyl)oxazol-2-yl)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, as inhibitors of TAM family kinases. google.com These receptor tyrosine kinases are implicated in various cellular processes, including proliferation, survival, and migration, which are hallmarks of cancer. Their signaling is mediated through pathways such as the PI3K/AKT and JAK-STAT pathways. google.com
Furthermore, derivatives of this compound have been shown to modulate the Hedgehog (Hh) signaling pathway. A novel indole (B1671886) derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, acts as a potent inhibitor of the Hh pathway by repressing Smoothened (SMO) activity. researchgate.net The mechanism involves blocking the ciliary translocation of SMO, a key step in Hh pathway activation. researchgate.net
In addition to kinase inhibition, these derivatives have been developed as allosteric inhibitors of other crucial enzymes. For example, certain urea-based derivatives of 2-amino-1-piperidin-1-ylethanone have been synthesized and identified as potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). nih.gov PRMT3 is an enzyme that catalyzes the methylation of arginine residues on proteins, a post-translational modification involved in various cellular processes. The cellular inhibitory activity of these compounds was confirmed in HEK293 cells. nih.gov
The table below summarizes the in vitro biological activities and mechanistic details of selected this compound derivatives.
| Derivative Name | Target Pathway/Enzyme | Cell Line(s) | Key Findings | Reference |
| (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | FLT3 Kinase | MV4-11, MOLM13, MOLM14 | Potent inhibition of FLT3-ITD positive AML cell proliferation (GI50: 22-42 nM); induces apoptosis via G0/G1 cell cycle arrest. | researchgate.net |
| 1-(4-(4-(6-amino-5-(5-(4-chlorophenyl)oxazol-2-yl)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone | TAM Family Kinases (Tyro3, Axl, Mer) | Not specified | Inhibits TAM kinases, which are involved in PI3K/AKT and JAK-STAT signaling pathways. | google.com |
| 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone | Hedgehog (Hh) Signaling Pathway (SMO) | Not specified | Suppresses Hh pathway activation by blocking the ciliary translocation of Smoothened (SMO). | researchgate.net |
| 1-(Isoquinolin-6-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)urea | Protein Arginine Methyltransferase 3 (PRMT3) | HEK293 | Acts as a potent and selective allosteric inhibitor of PRMT3. | nih.gov |
Future Research Directions and Unexplored Avenues for 2 Amino 1 Piperidin 1 Yl Ethanone Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-amino-1-piperidin-1-yl-ethanone and its derivatives is a cornerstone of its continued investigation. Future efforts are expected to focus on creating more efficient, environmentally friendly, and versatile synthetic strategies. This includes the exploration of novel catalytic systems and the use of greener solvents and reagents to minimize environmental impact.
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Hydrogenation | Utilizes catalysts to add hydrogen across double or triple bonds. | Can be highly selective and efficient for producing specific stereoisomers. |
| Reductive Amination | Involves the conversion of a carbonyl group to an amine via an intermediate imine. | A versatile method for introducing amino groups. |
| Multi-component Reactions | Combines three or more starting materials in a single reaction vessel to form a complex product. | Increases efficiency and reduces waste. |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. | Offers better control over reaction parameters, improved safety, and scalability. |
Application of Advanced Spectroscopic Techniques for Elucidation of Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unequivocally determine their structures becomes paramount. Advanced spectroscopic methods are crucial for this purpose.
While standard techniques like ¹H and ¹³C NMR, FT-IR, and mass spectrometry are routinely used, future research will likely see the increased application of more advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the intricate connectivity of atoms in novel derivatives. researchgate.netnih.govtandfonline.com These methods are particularly valuable for resolving ambiguous structures and confirming the regiochemistry and stereochemistry of new compounds. researchgate.net Furthermore, the use of techniques like X-ray crystallography will be instrumental in providing definitive three-dimensional structural information, which is vital for understanding structure-activity relationships. uoa.gr The integration of these spectroscopic data with computational modeling can provide a comprehensive understanding of the molecular architecture. acs.orgsemanticscholar.org
| Spectroscopic Technique | Information Provided | Application in this compound Research |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information about the connectivity of protons and carbons. | Elucidating the structure of complex and novel derivatives. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structure determination and understanding of intermolecular interactions. |
| Chiroptical Spectroscopy (CD, VCD) | Probes the stereochemical features of chiral molecules. | Determining the absolute configuration of enantiomerically pure derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. mdpi.com | Confirming the molecular formula of newly synthesized compounds. |
Integration of State-of-the-Art Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound derivatives is expected to grow significantly. nih.gov In silico methods can accelerate the design of new molecules with desired properties, reducing the time and cost associated with experimental work. mdpi.com
Molecular docking studies can be employed to predict the binding modes of these compounds with various biological targets, providing insights into the key interactions that govern their activity. researchgate.netnih.gov This information is crucial for the rational design of more potent and selective molecules. rsc.org Quantitative Structure-Activity Relationship (QSAR) studies can further help in identifying the structural features that are most important for a particular biological activity or physicochemical property. nih.gov Molecular dynamics (MD) simulations can provide a dynamic view of how these molecules interact with their environment, offering insights into their conformational flexibility and binding stability. tandfonline.comrsc.org Computational approaches can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com
| Computational Approach | Purpose | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. scispace.com | Designing derivatives with enhanced affinity for specific biological targets. researchgate.net |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Identifying key structural features for optimizing desired properties. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the dynamic behavior and stability of ligand-receptor complexes. |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early-stage filtering of compounds with undesirable properties. |
| Quantum Chemical Methods | Studies the electronic structure and reactivity of molecules. ekb.eg | Understanding reaction mechanisms and predicting spectroscopic properties. |
Discovery of Uncharted Biological Targets and Mechanistic Pathways (Non-Clinical)
While some derivatives of this compound have been investigated for their interaction with known biological targets, a vast landscape of potential non-clinical applications remains to be explored. Future research will likely focus on identifying novel biological targets and elucidating the mechanistic pathways through which these compounds exert their effects.
High-throughput screening of this compound libraries against a wide range of cellular and biochemical assays could reveal unexpected biological activities. For example, derivatives have been explored as inhibitors of enzymes like protein kinase B (Akt) and for their affinity to sigma receptors. rsc.orgnih.gov Further studies could investigate their potential as modulators of other enzyme families, ion channels, or protein-protein interactions. Techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the direct cellular targets of these compounds. Understanding the mechanism of action at a molecular level is crucial for developing these compounds as valuable research tools.
Potential Applications in Chemical Biology and Material Sciences (excluding therapeutic/clinical)
Beyond the realm of traditional medicinal chemistry, the unique structural features of this compound and its derivatives make them attractive candidates for applications in chemical biology and material sciences.
In chemical biology, these compounds could be developed as chemical probes to study complex biological processes. For instance, fluorescently labeled derivatives could be used to visualize specific cellular structures or track the localization of target proteins. Biotinylated or otherwise tagged versions could be used for affinity purification of their binding partners.
In material sciences, the piperidine (B6355638) scaffold can be incorporated into larger molecular architectures to create novel materials with interesting properties. For example, their ability to form coordination complexes with metal ions could be exploited in the development of new catalysts or sensors. acs.org The incorporation of this motif into polymers could lead to materials with unique thermal, optical, or mechanical properties. The versatility of the this compound core structure provides a rich platform for the design and synthesis of functional molecules with a wide range of potential applications beyond the clinical setting.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-piperidin-1-yl-ethanone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting primary amines with ketones or via reductive amination. Optimization involves adjusting reaction parameters:
- Temperature : Elevated temperatures (60–70°C) improve reaction rates but may require reflux conditions to avoid side reactions .
- Catalysts : Use of K₂CO₃ as a base enhances deprotonation efficiency in SN2 reactions .
- Solvent Choice : Polar aprotic solvents (e.g., acetone or DMF) improve solubility and reaction homogeneity .
- Monitoring : TLC with methanol-DCM (4:6) ensures reaction progress tracking .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
Q. How should researchers handle the compound given limited toxicological data?
- Methodological Answer : Adopt precautionary measures:
- Ventilation : Use fume hoods to avoid inhalation (P261) .
- PPE : Wear gloves and lab coats to prevent skin contact (P262) .
- Preliminary Assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay) to gauge baseline toxicity .
Advanced Research Questions
Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Steps to resolve:
- Variable Temperature (VT) NMR : Assess peak splitting changes to identify conformational exchange .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Purification : Re-crystallize or use HPLC to remove impurities affecting spectral clarity .
Q. What strategies are effective for optimizing enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure ligands (e.g., BINAP) with transition metals (e.g., Ru) to induce asymmetry .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Solvent Effects : Polar solvents (e.g., THF) may enhance stereochemical control by stabilizing intermediates .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O in the ketone group to track nucleophilic attack sites via MS .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
- Kinetic Profiling : Measure rate constants under varying pH and temperatures to infer mechanisms .
Q. What methodologies address conflicting bioactivity data in cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess specificity .
- Control Replicates : Include positive/negative controls (e.g., cisplatin for cytotoxicity) to validate assay conditions .
- Meta-Analysis : Compare results with structurally analogous compounds to identify trends .
Data Analysis and Reporting
Q. How should researchers design experiments to account for ecological impact when toxicity data is absent?
- Methodological Answer :
What frameworks ensure rigorous research questions for studying this compound?
- Methodological Answer : Apply FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
